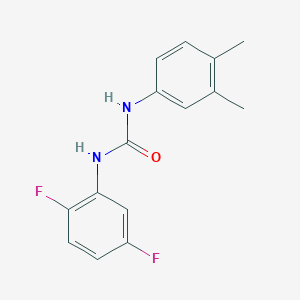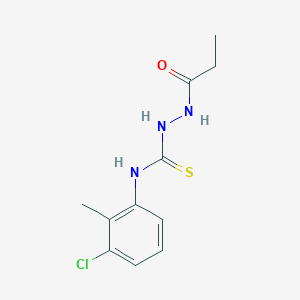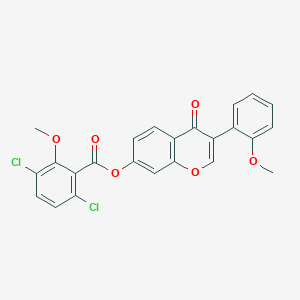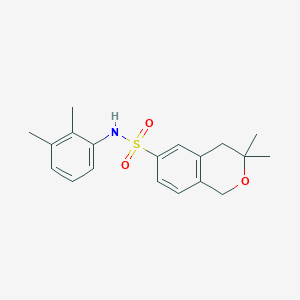![molecular formula C22H29N3O3S B4579881 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide involves several key steps that ensure the introduction of functional groups and the formation of the final compound. The process often starts with the formation of piperidine derivatives, followed by the introduction of the phenylsulfonyl group and the benzamide moiety. For instance, derivatives have been synthesized to investigate their efficacy as inhibitors, showcasing a variety of methods to attach the sulfonyl and benzamide groups to the piperidine core (Lindsley et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves examining the spatial arrangement of atoms and the chemical bonds that hold the structure together. X-ray crystallography is a common technique used to determine the crystal structure, which provides insights into the compound's molecular geometry, bond lengths, and angles. The crystal structure of related compounds can reveal how the sulfonyl and benzamide groups are positioned relative to the piperidine ring, influencing the compound's biological activity and physical properties (Li et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide derivatives is influenced by the functional groups present in the molecule. These compounds can undergo various chemical reactions, including sulfonylation, amidation, and alkylation, to modify their structure and potentially enhance their biological activity. The presence of the phenylsulfonyl and benzamide groups can also impact the compound's acid-base properties, solubility, and stability under different conditions.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline form, are crucial for their formulation and application in medicinal chemistry. These properties are determined by the compound's molecular structure and can affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Analyzing the physical properties helps in understanding the compound's behavior in biological systems and its suitability for further development as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, such as pKa, logP, and reactivity towards nucleophiles or electrophiles, play a significant role in the compound's pharmacokinetics and pharmacodynamics. These properties are influenced by the electronic distribution within the molecule and the presence of ionizable groups. Understanding the chemical properties is essential for predicting the compound's interaction with biological targets, its metabolic pathways, and potential for drug-drug interactions.
- (Lindsley et al., 2006)
- (Li et al., 2008)
Applications De Recherche Scientifique
Potential in Gastrointestinal Motility Enhancement
A study focusing on benzamide derivatives, including compounds with a structure related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, explored their efficacy as selective serotonin 4 receptor agonists. These compounds, particularly those incorporating benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have shown promise in accelerating gastric emptying and increasing the frequency of defecation. This suggests potential applications in developing novel prokinetic agents effective for both upper and lower gastrointestinal tract issues, with reduced side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (S. Sonda et al., 2004).
Advances in Molecular Synthesis
Research into the synthesis of piperidines and related heterocyclic compounds from acetylenic sulfones with beta and gamma-chloroamines demonstrated a convenient route to these structures, offering a foundation for further chemical innovations. This process, involving conjugate additions and intramolecular acylation, has implications for the synthesis of complex molecules, potentially including those similar to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, for various pharmaceutical applications (Thomas G. Back & K. Nakajima, 2000).
Inhibitory Effects on Membrane-bound Phospholipase A2
Compounds structurally related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide have been evaluated as inhibitors of membrane-bound phospholipase A2, showing significant potency. This activity suggests therapeutic potential in reducing myocardial infarction size and addressing cardiovascular diseases, highlighting the compound's relevance in the development of new cardiovascular drugs (H. Oinuma et al., 1991).
Application in Antidepressant Development
The oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to 2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide, was thoroughly investigated, revealing insights into its pharmacokinetic properties. Understanding the metabolic pathways of such compounds is crucial for the development of effective and safe antidepressant medications (Mette G. Hvenegaard et al., 2012).
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-24(29(27,28)19-11-4-2-5-12-19)21-14-7-6-13-20(21)22(26)23-15-10-18-25-16-8-3-9-17-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMRAMJGUNEHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCCCN2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(phenylsulfonyl)amino]-N-[3-(piperidin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)



![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

